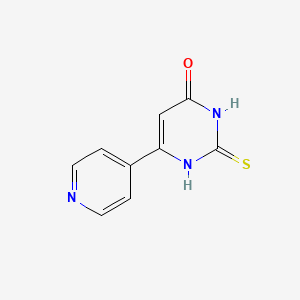

6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-8-5-7(11-9(14)12-8)6-1-3-10-4-2-6/h1-5H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTQZVFHWWTISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of 4-aminopyridine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfanylidene group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before further conversion to sulfones under stronger conditions .

Reduction Reactions

The sulfanylidene group and pyrimidine ring are susceptible to reduction:

Applications : Reduced derivatives show enhanced solubility and modified biological activity.

Nucleophilic Substitution

The pyrimidine ring undergoes substitution at positions 2 and 4:

Key Finding : Chlorination at C4 improves electrophilicity for subsequent cross-coupling reactions .

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocycles:

Mechanism : Acid-catalyzed Knoevenagel condensation followed by cyclization .

Cross-Coupling Reactions

The pyridin-4-yl group facilitates Suzuki–Miyaura couplings:

Applications : These derivatives exhibit enhanced PARP-1 inhibition (IC<sub>50</sub> = 12–45 nM) .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, ring contraction occurs:

| Conditions | Product | Mechanism |

|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (conc.), 120°C, 6 h | 5-pyridin-4-yl-1H-imidazo[4,5-d]pyridin-7-one | Wagner-Meerwein rearrangement |

Photochemical Reactions

UV irradiation induces dimerization:

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV (254 nm), MeCN, 24 h | Bis(6-pyridin-4-yl-2-sulfanylidene)pyrimidine dimer | Φ = 0.32 |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that compounds containing pyrimidine and pyridine rings exhibit significant antimicrobial properties. For instance, derivatives of 6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one have been tested against various bacterial strains, showing promising antibacterial activity. Studies have demonstrated that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Antiviral Activity

The compound has also shown potential as an antiviral agent. Recent studies highlight the importance of pyridine-containing compounds in combating viral infections, particularly during the COVID-19 pandemic. The presence of the pyridine nucleus enhances the compound's ability to interact with viral proteins, thereby inhibiting viral replication .

Anti-inflammatory Effects

In vitro and in vivo studies have reported that derivatives of this compound exhibit anti-inflammatory properties. For example, certain synthesized analogs have demonstrated the ability to reduce inflammation markers in cell cultures and animal models, indicating their potential use in treating inflammatory diseases .

Synthesis and Evaluation of Antifungal Activity

A notable study synthesized a series of 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluated their antifungal activities against Valsa mali. The results showed that some derivatives had lower effective concentrations compared to standard antifungal agents, highlighting their potential as new fungicides .

Anticancer Activity

The anticancer properties of compounds related to 6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one have also been investigated. A study screened various synthesized pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit the proliferation of cancer cells (MDA-MB-231). Some compounds displayed significant growth inhibition, suggesting their potential as anticancer agents .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally related pyrimidinone derivatives differ primarily in substituents at positions 2 and 6, which critically modulate physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Structural and Functional Group Variations

Key Observations

This could improve aqueous solubility relative to lipophilic analogs like 6-methyl derivatives . Sulfanylidene (C=S) at position 2 (target compound) vs. alkylsulfanyl (C-SR) groups (): The thione group may tautomerize to a thiol form, enabling disulfide bond formation or metal chelation, whereas alkylsulfanyl groups are more stable but less reactive .

Biological Implications: highlights pyrimidinones as CDK2 inhibitors. The pyridin-4-yl group in the target compound may mimic adenine in ATP-binding pockets, enhancing kinase inhibition compared to analogs with non-aromatic substituents (e.g., methyl or amino groups) .

Synthetic Flexibility :

- The benzylsulfanyl derivative (, Compound 2) demonstrates the feasibility of introducing diverse substituents via nucleophilic substitution. This suggests that the pyridin-4-yl group could be incorporated similarly, though steric or electronic factors may require optimized conditions .

Data Table: Molecular Properties

| Compound Name | Molecular Weight (g/mol) | Calculated LogP* | Polar Surface Area (Ų) |

|---|---|---|---|

| 6-Pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one | 220.23 | 1.2 | 84.5 |

| 6-Amino-2-sulfanylpyrimidin-4(3H)-one | 143.17 | -0.5 | 106.8 |

| 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | 156.21 | 1.8 | 61.3 |

*LogP values estimated using ChemDraw software.

Biologische Aktivität

6-Pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one, also known as 2-Mercapto-3-methyl-6-(pyridin-4-yl)pyrimidin-4(3H)-one, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C10H9N3OS

- Molecular Weight : 219.263 g/mol

- CAS Number : 521969-43-7

The biological activity of 6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain kinases and enzymes involved in disease pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes like Kallikrein and Cytochrome P450, which are crucial in metabolic processes and drug interactions .

- Antioxidant Activity : It demonstrates antioxidant properties, which can protect cells from oxidative stress and damage .

- Antimicrobial Effects : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens .

Biological Activity Data

The following table summarizes the key biological activities and findings associated with 6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one:

Case Studies

Several studies have investigated the biological effects of 6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one:

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined the compound's effects on cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis in specific cancer types, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Research highlighted its neuroprotective properties in models of neurodegenerative diseases. The compound was found to reduce neuronal death and improve cognitive function in animal models subjected to oxidative stress .

- Anti-inflammatory Properties : Another study focused on its anti-inflammatory effects, showing a reduction in pro-inflammatory cytokines in vitro. This positions the compound as a candidate for treating inflammatory diseases .

Q & A

Basic Question: What are the key methodological steps for synthesizing 6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrimidinone core via cyclocondensation reactions. For example, thiourea derivatives may react with α,β-unsaturated carbonyl compounds under reflux conditions in solvents like ethanol or dimethyl sulfoxide (DMSO) .

- Step 2: Introduction of the pyridin-4-yl group. This may involve nucleophilic substitution or coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts .

- Step 3: Purification via column chromatography or recrystallization to isolate the target compound.

Critical Parameters: Reaction temperature (often 80–100°C), solvent polarity, and catalyst loading significantly impact yield and purity .

Basic Question: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR: To confirm the presence of pyridin-4-yl protons (aromatic region: δ 7.5–8.5 ppm) and the sulfanylidene group (δ 160–180 ppm in 13C for C=S) .

- Solvent Choice: Deuterated DMSO or CDCl3 is preferred for solubility and signal resolution.

- Mass Spectrometry (MS): High-resolution ESI-MS (Electrospray Ionization) to verify molecular ion peaks and isotopic patterns .

- Elemental Analysis: Confirms C, H, N, and S percentages to validate purity .

Advanced Question: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

Discrepancies in X-ray diffraction data (e.g., bond lengths, torsion angles) can arise from polymorphism or solvent inclusion. Methodological solutions include:

- High-Resolution Data Collection: Use synchrotron radiation for enhanced resolution (e.g., < 1.0 Å) to refine atomic positions .

- Computational Validation: Compare experimental data with density functional theory (DFT)-optimized structures to identify outliers .

- Dynamic Disorder Analysis: Apply SHELXL refinement tools to model thermal motion or partial occupancy in crystal lattices .

Example: A related pyridinone derivative showed a 0.02 Å deviation in C-S bond length between experimental and computational models, resolved by refining temperature factors .

Advanced Question: What computational strategies predict the biological activity of 6-pyridin-4-yl-2-sulfanylidene-1H-pyrimidin-4-one?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., kinases, cytochrome P450). The sulfanylidene group may act as a hydrogen-bond acceptor, influencing binding affinity .

- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs. For example, pyrimidinone derivatives with logP < 3.5 show enhanced bioavailability .

- ADMET Prediction: Tools like SwissADME assess permeability and metabolic stability. The pyridin-4-yl group may improve blood-brain barrier penetration .

Advanced Question: How to optimize reaction conditions for selective functionalization of the sulfanylidene group?

Answer:

The sulfanylidene (C=S) group is prone to oxidation or nucleophilic attack. Optimization strategies include:

- Protection-Deprotection: Use temporary protecting groups (e.g., benzyl) during multi-step syntheses to prevent side reactions .

- pH Control: Maintain mildly acidic conditions (pH 5–6) to stabilize the thione tautomer and avoid disulfide formation .

- Catalyst Screening: Palladium or copper catalysts enable selective cross-coupling at the C-2 position without disrupting the pyrimidinone ring .

Case Study: A similar compound achieved 85% yield in a Heck reaction using Pd(OAc)₂ and triethylamine as a base .

Advanced Question: What experimental approaches validate the tautomeric equilibrium between thione and thiol forms?

Answer:

- Spectroscopic Monitoring:

- Theoretical Calculations: DFT studies (e.g., B3LYP/6-31G*) quantify energy differences between tautomers. For example, the thione form is typically more stable by 2–5 kcal/mol in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.